
4,8,12-Trimethyloctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12-Trimethyloctadecanoic acid is a methyl-branched fatty acid. It is a derivative of octadecanoic acid, with methyl groups attached at the 4th, 8th, and 12th carbon positions. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyloctadecanoic acid typically involves the alkylation of octadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds. This method ensures high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12-Trimethyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,8,12-Trimethyloctadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methyl branching on fatty acid properties.
Biology: Investigated for its role in cellular membrane structure and function.
Medicine: Explored for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialized lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 4,8,12-Trimethyloctadecanoic acid involves its interaction with cellular membranes. The methyl branches influence the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8,12-Trimethyltridecanoic acid: Another methyl-branched fatty acid with similar structural features but a shorter carbon chain.
Phytanic acid: A branched-chain fatty acid derived from phytol, with similar methyl branching.
Uniqueness
4,8,12-Trimethyloctadecanoic acid is unique due to its specific methyl branching pattern and longer carbon chain, which confer distinct physical and chemical properties. These features make it particularly useful in studies related to membrane dynamics and fatty acid metabolism.
Eigenschaften
CAS-Nummer |
114161-36-3 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
4,8,12-trimethyloctadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-11-18(2)12-9-13-19(3)14-10-15-20(4)16-17-21(22)23/h18-20H,5-17H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
UHTKDSHVHMAEDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCCC(C)CCCC(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


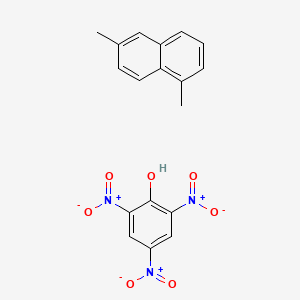

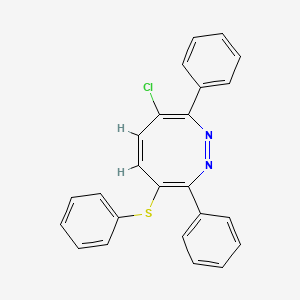
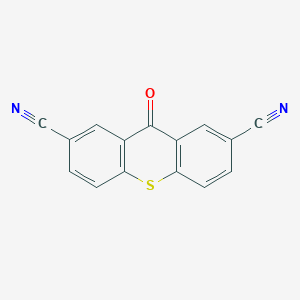

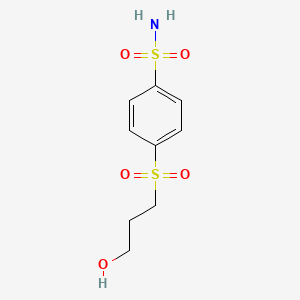

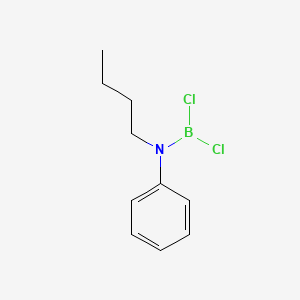
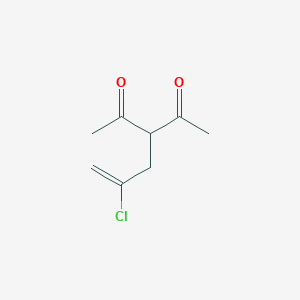

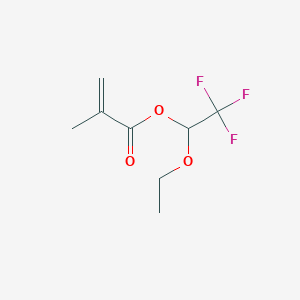
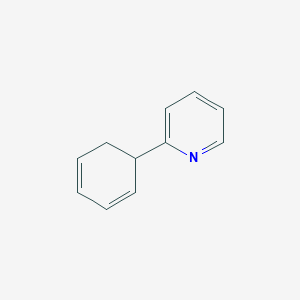
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
